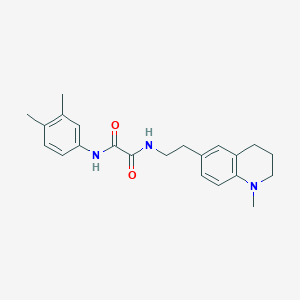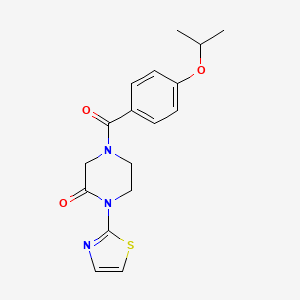![molecular formula C11H16N2O3 B2876125 Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate CAS No. 1795463-71-6](/img/structure/B2876125.png)
Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring . The compound also contains a carbamoyl group (NH2CO), a cyanomethyl group (CH2CN), and a carboxylate ester group (CO2CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring and the addition of the various functional groups . One possible method for the synthesis of cyclopropane derivatives involves the reaction of diazo compounds with olefins, a process known as the Simmons-Smith reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropane ring is a strain ring due to its angle strain, which makes the compounds containing this ring highly reactive . The presence of the carbamoyl, cyanomethyl, and carboxylate ester groups would also significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the various functional groups. The cyclopropane ring is prone to ring-opening reactions due to its strain. The carbamoyl group could participate in reactions with acids or bases, and the cyanomethyl group could undergo reactions typical of nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl, cyanomethyl, and carboxylate ester groups would likely make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 1-[cyanomethyl(propyl)carbamoyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-13(8-6-12)9(14)11(4-5-11)10(15)16-2/h3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKYYLIPXKSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

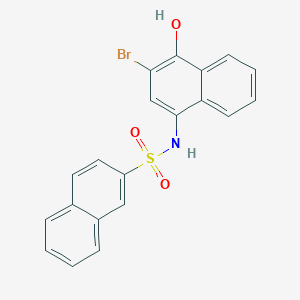
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)
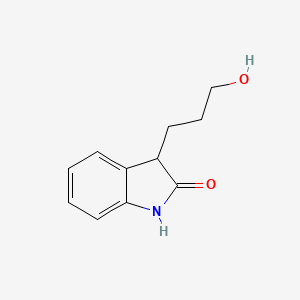
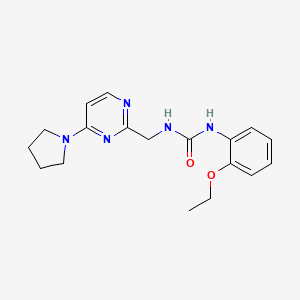

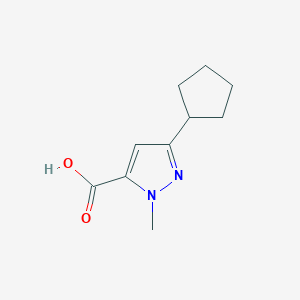
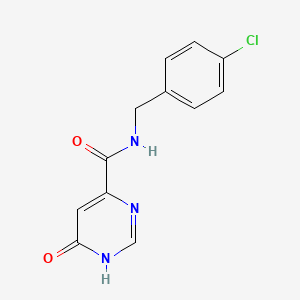


![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)
![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
